(R)-Selisistat

Enantioselectivity SIRT1 Inhibition Chiral Pharmacology

Procure (R)-Selisistat (EX-242/(R)-EX-527)—the >1,000-fold less potent R-enantiomer of the SIRT1 inhibitor EX-527. With an IC50 >100 μM versus 38–123 nM for the racemate, this chiral tetrahydrocarbazole serves as the definitive negative control, enabling researchers to distinguish genuine SIRT1-dependent effects from scaffold-mediated artifacts. Ideal for stereospecific binding studies, HTS assay validation, and as an enantiomeric purity reference standard. Verify your SIRT1 findings—use the authentic inactive enantiomer.

Molecular Formula C13H13ClN2O
Molecular Weight 248.71 g/mol
CAS No. 49843-98-3
Cat. No. B1680946
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-Selisistat
CAS49843-98-3
Synonyms6-chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxamide
EX 527
EX-527
EX527 cpd
selisistat
SEN0014196
Molecular FormulaC13H13ClN2O
Molecular Weight248.71 g/mol
Structural Identifiers
SMILESC1CC(C2=C(C1)C3=C(N2)C=CC(=C3)Cl)C(=O)N
InChIInChI=1S/C13H13ClN2O/c14-7-4-5-11-10(6-7)8-2-1-3-9(13(15)17)12(8)16-11/h4-6,9,16H,1-3H2,(H2,15,17)
InChIKeyFUZYTVDVLBBXDL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

(R)-Selisistat (CAS 49843-98-3) Procurement Guide: R-Enantiomer of the SIRT1 Inhibitor EX-527


(R)-Selisistat (CAS 49843-98-3), also designated (R)-EX-527 or EX-242, is the R-enantiomer of the racemic SIRT1 inhibitor EX-527 (Selisistat) [1]. This compound is a chiral small molecule belonging to the tetrahydrocarbazole class and functions as a selective inhibitor of the NAD+-dependent deacetylase sirtuin 1 (SIRT1) [2]. Notably, this specific enantiomer exhibits minimal inhibitory activity against SIRT1, distinguishing it from the active (S)-enantiomer (EX-243) [3].

Why (R)-Selisistat Cannot Be Substituted with Racemic EX-527 or the (S)-Enantiomer


Substituting (R)-Selisistat with racemic EX-527 or the active (S)-enantiomer (EX-243) fundamentally alters experimental outcomes due to profound differences in SIRT1 inhibitory potency. Racemic EX-527 (Selisistat) is a potent SIRT1 inhibitor with an IC50 of 38–123 nM, while the (R)-enantiomer (EX-242) is essentially inactive with an IC50 >100 μM . This >1,000-fold difference in potency means that using the racemate or the (S)-enantiomer will induce SIRT1 inhibition, whereas (R)-Selisistat serves as an ideal negative control or a probe for stereospecific binding studies where SIRT1 inhibition is undesirable [1].

(R)-Selisistat (R-Enantiomer of EX-527): Quantitative Differential Evidence Against Comparators


Enantiomer-Specific SIRT1 Inhibitory Activity: (R)-Selisistat vs. Racemate and (S)-Enantiomer

(R)-Selisistat (EX-242) is the inactive R-enantiomer of the SIRT1 inhibitor EX-527. In direct comparisons, the racemate (rac-EX-527) exhibits an IC50 of 38 nM against SIRT1, while the active (S)-enantiomer (EX-243) demonstrates similar potency, and the (R)-enantiomer (EX-242) is inactive [1]. This enantioselectivity provides a clear rationale for using (R)-Selisistat as a stereochemical negative control in SIRT1 inhibition assays .

Enantioselectivity SIRT1 Inhibition Chiral Pharmacology

Comparative SIRT1 Potency: (R)-Selisistat vs. SIRT1 Activators and Other Inhibitors

Quantitative comparison of SIRT1 modulation by (R)-Selisistat versus other SIRT1-targeting compounds reveals stark differences. The racemic SIRT1 inhibitor EX-527 exhibits an IC50 of 38–123 nM, whereas the SIRT1 activator SRT1720 displays an EC50 of 0.16 μM . In contrast, (R)-Selisistat shows negligible activity (IC50 >100 μM) . This wide potency gap reinforces the utility of (R)-Selisistat as an inactive control in screens aimed at identifying SIRT1 modulators .

Sirtuin Pharmacology Compound Profiling IC50 Comparison

Clinical Relevance and Development Status: (R)-Selisistat vs. Racemic EX-527

The racemic mixture EX-527 (Selisistat) has advanced to Phase II clinical trials for Huntington's disease, demonstrating safety and tolerability in patients [1]. In contrast, (R)-Selisistat (EX-242) has not been clinically developed, consistent with its lack of SIRT1 inhibitory activity [2]. This clinical divergence underscores the importance of enantiomeric purity: the therapeutic potential resides exclusively in the active (S)-enantiomer, while the (R)-enantiomer remains a research tool [1][2].

Clinical Trials Huntington's Disease Therapeutic Development

Selectivity Profile of Active Enantiomer vs. Inactive (R)-Enantiomer

While the active (S)-enantiomer of EX-527 exhibits >200-fold selectivity for SIRT1 over SIRT2 and SIRT3, and no inhibition of class I/II HDACs at concentrations up to 100 μM, the inactive (R)-enantiomer (R-Selisistat) is not expected to show any significant inhibition of these targets due to its lack of SIRT1 activity [1]. This stark difference in selectivity profiles reinforces the value of (R)-Selisistat as a stereochemical control for assessing off-target effects attributable to the EX-527 scaffold .

Sirtuin Selectivity Off-Target Profiling HDAC Inhibition

Optimal Use Cases for (R)-Selisistat in SIRT1-Related Research


Negative Control in SIRT1 Inhibition Assays

Given its >1,000-fold lower potency for SIRT1 inhibition compared to the racemate or active (S)-enantiomer [1], (R)-Selisistat is the ideal negative control for experiments designed to assess the functional consequences of SIRT1 inhibition. It allows researchers to differentiate SIRT1-dependent effects from those mediated by the EX-527 chemical scaffold .

Stereospecific Binding Studies

The distinct activity profiles of (R)- and (S)-selisistat make (R)-Selisistat a valuable tool for probing the stereochemical requirements of SIRT1 ligand binding. Its inactivity despite structural similarity to the potent (S)-enantiomer provides a unique probe for structural biology and molecular modeling studies aimed at understanding SIRT1-ligand interactions [1].

Control for Off-Target Effects in SIRT1 Activator Screens

In high-throughput screens for SIRT1 activators, (R)-Selisistat can serve as a control compound to establish baseline activity and identify false positives arising from assay interference or non-specific compound effects, leveraging its lack of SIRT1 modulation [1].

Chiral Purity Verification in EX-527 Production

For chemical manufacturers and analytical laboratories, (R)-Selisistat is an essential reference standard for verifying the enantiomeric purity of racemic EX-527 or the active (S)-enantiomer batches, ensuring that the intended stereoisomer is present and the inactive enantiomer is within acceptable limits [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

56 linked technical documents
Explore Hub


Quote Request

Request a Quote for (R)-Selisistat

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.